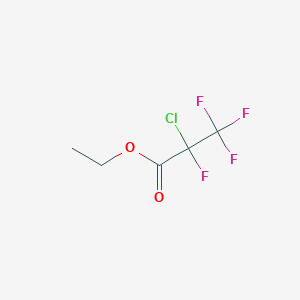

Ethyl 2-chlorotetrafluoropropionate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as electrosynthesis, Michael addition-induced cyclization, and photochemical reactions. For instance, ethyl-2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursor, is prepared by electrolysis of ethyl-2-chloro-2,2-difluoroacetate, which is structurally similar to ethyl 2-chlorotetrafluoropropionate . Additionally, ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative are synthesized using a common intermediate that involves the radical addition of halogenated compounds to ethyl vinyl ether .

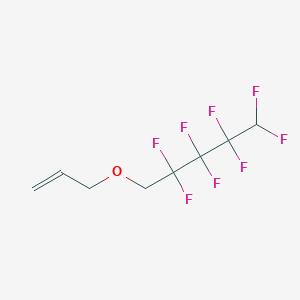

Molecular Structure Analysis

The molecular structure of related compounds shows significant variation due to the presence of fluorine atoms, which can influence the geometry and electronic properties of the molecules. For example, the synthesis of 1,1',3,3',6,6',8,8'-octachloro-9,9'-bifluorenylidene reveals that chlorine overcrowding leads to large dihedral angles and out-of-plane carbon-chlorine bond bending . These structural features are crucial for understanding the reactivity and properties of this compound and its analogs.

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, with reactions including carbene X-H insertion, Michael addition-induced cyclization, and photochemical reactions with olefins. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, for example, is used to synthesize a wide range of trifluoromethyl heterocycles through rhodium(II) or copper(II) catalyzed reactions . Similarly, ethyl-2-(2-chloroethyl)acrylate reacts with various nucleophiles to afford functionalized cyclopropane esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the presence of fluorine and chlorine atoms. Fluorine atoms can significantly alter the acidity, lipophilicity, and stability of the molecules, making them suitable for various applications in organic synthesis and drug design. The presence of chlorine provides reactive sites for further chemical transformations, as seen in the synthesis of functionalized fulvenes through annulation reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Resolution : Ethyl 2-chlorotetrafluoropropionate is significant in the chemical synthesis of various compounds. For example, it plays a role in the synthesis of pesticides, dyestuffs, and agricultural chemicals. It is also used in producing optically active compounds with high physiological activity, such as ibuprofen and medicine intermediates like methyl chloropropionate and ethyl chloropropionate (Zhou Liang, 2006).

Organic Electrochemistry : In organic electrochemistry, this compound is used for electrosynthesis, exemplified by the preparation of ethyl-2,2-difluoro-2-trimethylsilylacetate, demonstrating its utility in synthesizing fluorine-containing organic compounds (Philippe Clavel et al., 2000).

Battery Technology : this compound derivatives, like ethyl 3,3,3-trifluoropropanoate, have been explored as additives in lithium-ion batteries to improve their cycling performance, especially at elevated temperatures. Such additives can increase capacity retention and inhibit electrode erosion (Tao Huang et al., 2016).

Precursor in Fluorine Chemistry : It serves as a potential precursor for the synthesis of fluorine- and sulfur-containing CH-acids, demonstrating its versatility in creating complex molecular structures (Yu. L. Teplenicheva et al., 1997).

Material Science : In material science, particularly in gas transport research, derivatives of this compound are used in polymeric membrane compositions for gas separation, such as in poly(ether-b-amide6)/[Emim][BF4] gel membranes for CO2/light gases separation (Hesamoddin Rabiee et al., 2015).

Analytical Chemistry : In analytical chemistry, this compound derivatives are used as reactive agents for carboxylic acids in high-performance liquid chromatography, facilitating the specrophotometric detection of these acids (Y. Yasaka et al., 1990).

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, collect and arrange disposal, and keep the chemical in suitable and closed containers for disposal .

Eigenschaften

IUPAC Name |

ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF4O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBGBOFQVNQGIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382114 | |

| Record name | Ethyl 2-chlorotetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5829-03-8 | |

| Record name | Ethyl 2-chlorotetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)